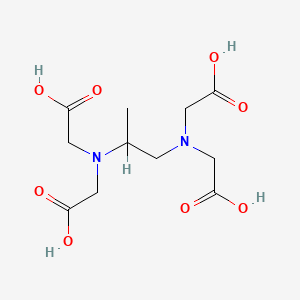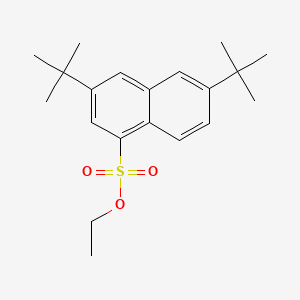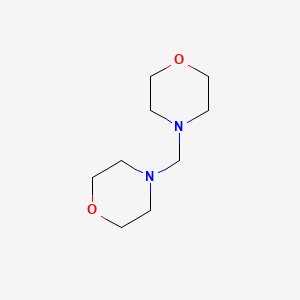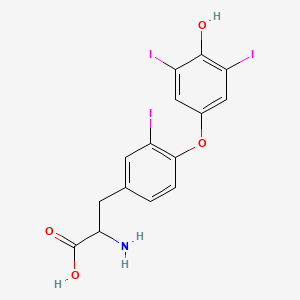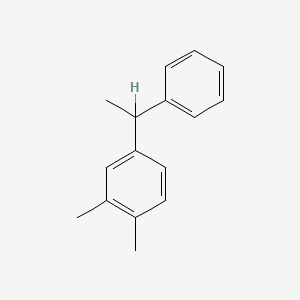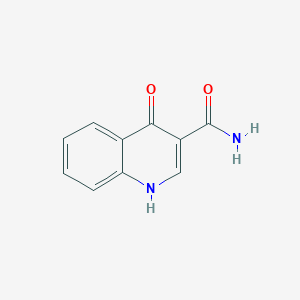
4-Oxo-1,4-Dihydrochinolin-3-carboxamid
Übersicht
Beschreibung
4-Oxo-1,4-dihydro-quinoline-3-carboxamide, also known as 3-Quinolinecarboxamide, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure, which makes it an interesting target for synthesis and study. In
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Die Verbindung wird bei der Synthese von 1-Allyl-6-chlor-4-oxo-1,4-dihydrochinolin-3-carboxamid-Derivaten verwendet {svg_1}. Die angewandte Methodik bietet einen robusten Weg für die komfortable Synthese von N-1-substituierten 4-Chinolon-3-Carboxamiden {svg_2}.
Therapeutisches Potenzial
4-Chinolon-3-Carboxamide, einschließlich "4-Oxo-1,4-Dihydrochinolin-3-carboxamid", wurden nachweislich ein großes therapeutisches Potenzial besitzen {svg_3}. Sie werden auf ihr therapeutisches Potenzial untersucht und können für die Derivatisierung anderer weniger reaktiver Carboxylatarten angepasst werden {svg_4}.
Antibiotische Anwendungen
Das 4-Chinolon-Gerüst, zu dem auch "this compound" gehört, hat eine große Bedeutung in der medizinischen Chemie. Fluorchinolone, die zu dieser Gruppe gehören, zählen zu den wichtigsten vollständig synthetischen Antibiotika {svg_5}.
Anti-Tuberkulose-Anwendungen
4-Chinolon-3-Carboxamide wurden auf ihr Anti-Tuberkulose-Potenzial untersucht {svg_6}. Dies macht "this compound" zu einem potenziellen Kandidaten für Anti-Tuberkulose-Anwendungen.
Anti-Proliferative Anwendungen
Die Verbindung wurde auch auf ihr Anti-Proliferations-Potenzial untersucht {svg_7}. Dies deutet darauf hin, dass sie bei der Behandlung von Krankheiten eingesetzt werden könnte, die durch abnormales Zellwachstum gekennzeichnet sind.
Tyrosinkinase-Hemmung
4-Chinolon-3-Carboxamide, einschließlich "this compound", wurden auf ihr Potenzial bei der Tyrosinkinase-Hemmung untersucht {svg_8}. Tyrosinkinasen spielen eine Schlüsselrolle bei der Modulation der Wachstumsfaktor-Signalübertragung, daher können Inhibitoren bei der Behandlung von Krebs eingesetzt werden.
Anti-Entzündliche Anwendungen
Die Verbindung wurde auf ihr entzündungshemmendes Potenzial untersucht {svg_9}. Dies deutet darauf hin, dass sie bei der Behandlung von Zuständen eingesetzt werden könnte, die durch Entzündungen gekennzeichnet sind.
Axl-Kinase-Hemmung
Forschungen haben gezeigt, dass Chinolon-Antibiotika-Derivate, einschließlich "this compound", als selektive Axl-Kinase-Inhibitoren wirken können {svg_10}. Axl-Kinase ist ein Ziel in der Krebstherapie, was auf mögliche Anwendungen in diesem Bereich hindeutet.
Wirkmechanismus
Target of Action
The primary target of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is the Axl kinase . Axl kinase is a receptor tyrosine kinase that plays a crucial role in cell survival, growth, and migration . It has been identified as a potential target for anticancer drug discovery .
Mode of Action
4-Oxo-1,4-dihydro-quinoline-3-carboxamide interacts with Axl kinase by binding tightly to the protein . This binding inhibits the kinase function of Axl, thereby disrupting its role in cell survival, growth, and migration . The compound has been shown to potently inhibit Axl kinase function with a Kd value of 2.7 nM and an IC50 value of 4.0 nM .
Biochemical Pathways
The compound’s interaction with Axl kinase affects several biochemical pathways. One of the most significant is the inhibition of the TGF-β1-induced epithelial-mesenchymal transition (EMT) . EMT is a process by which epithelial cells lose their cell polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells; this is essential for numerous developmental processes including mesoderm formation and neural tube formation .
Pharmacokinetics
The compound 4-Oxo-1,4-dihydro-quinoline-3-carboxamide demonstrates reasonable pharmacokinetic properties . It has been shown to have a good bioavailability and a favorable half-life, making it a promising candidate for further development .
Result of Action
The action of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide results in the suppression of cell migration and invasion, particularly in MDA-MB-231 breast cancer cells . In addition, the compound has demonstrated in vivo therapeutic effects on hepatic metastasis in a xenograft model of highly metastatic 4T1 murine breast cancer cells .
Action Environment
Zukünftige Richtungen
The future directions for the study of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide derivatives could involve further modification of the most potent analogs to enhance their effectiveness . Additionally, these compounds could be further explored for their potential applications in treating diseases such as Alzheimer’s disease , cancer , and conditions that could benefit from the activation of CB2 cannabinoid receptors .
Biochemische Analyse
Biochemical Properties
4-Oxo-1,4-dihydro-quinoline-3-carboxamide has been identified as a potent and selective agonist for the CB2 cannabinoid receptor . This receptor is part of the endocannabinoid system, which is involved in various physiological processes, including pain modulation, immune response, and inflammation. The compound interacts with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions . Additionally, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide has shown affinity for Axl kinase, a receptor tyrosine kinase involved in cancer progression .
Cellular Effects
4-Oxo-1,4-dihydro-quinoline-3-carboxamide has demonstrated significant effects on various cell types. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transition (EMT) and suppress the migration and invasion of MDA-MB-231 breast cancer cells . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of the CB2 receptor .
Molecular Mechanism
The molecular mechanism of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide involves its binding interactions with the CB2 receptor and Axl kinase. The compound acts as an agonist for the CB2 receptor, promoting its activation through hydrogen bonds and aromatic/hydrophobic interactions . In the case of Axl kinase, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide inhibits its kinase function by tightly binding to the protein, thereby preventing its activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide have been observed to change over time. The compound has demonstrated stability in various experimental conditions, although it may undergo degradation under certain circumstances . Long-term studies have shown that 4-Oxo-1,4-dihydro-quinoline-3-carboxamide can have sustained effects on cellular function, particularly in the context of cancer cell inhibition .
Dosage Effects in Animal Models
The effects of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential without significant adverse effects . At higher doses, toxic effects may be observed, indicating the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Oxo-1,4-dihydro-quinoline-3-carboxamide is involved in several metabolic pathways, particularly those related to the endocannabinoid system and cancer progression . The compound interacts with enzymes and cofactors that modulate its activity and influence metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which in turn influence its biological activity .
Subcellular Localization
The subcellular localization of 4-Oxo-1,4-dihydro-quinoline-3-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with the CB2 receptor and Axl kinase, which are critical for its therapeutic effects .
Eigenschaften
IUPAC Name |
4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-10(14)7-5-12-8-4-2-1-3-6(8)9(7)13/h1-5H,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWACBLSANHSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
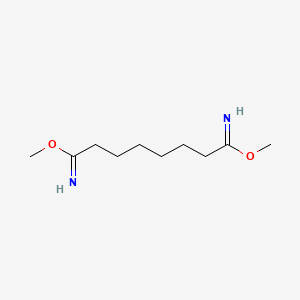

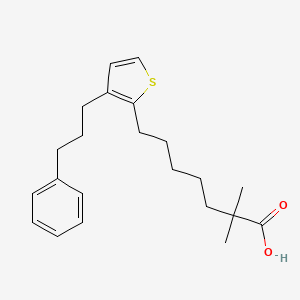
![2-phenyl-N-(3-pyridinylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1204309.png)
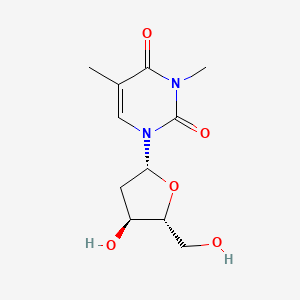
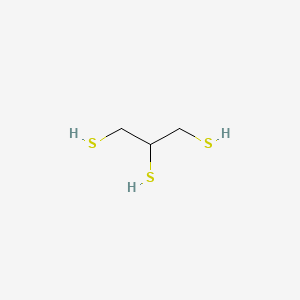

![(1-Acetyl-6-amino-8a-methoxy-5-methyl-4,7-dioxo-1,1a,2,4,7,8,8a,8b-octahydroazireno[2',3':3,4]pyrrolo[1,2-a]indol-8-yl)methyl hydrogen carbonimidate](/img/structure/B1204317.png)
